molecular formula C7H13BO B14373593 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane CAS No. 89869-15-8

8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane

Cat. No.: B14373593
CAS No.: 89869-15-8
M. Wt: 123.99 g/mol
InChI Key: AGSDAWOMJIYHCH-UHFFFAOYSA-N
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Description

8-Methyl-7-oxa-8-borabicyclo[420]octane is a unique organoboron compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane typically involves the reaction of boronic acids with cyclic ethers under specific conditions. One common method includes the use of boronic acid derivatives and cyclic ethers in the presence of a catalyst to facilitate the formation of the bicyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of boronic esters.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.

    Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups, often using halogenating agents.

Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane involves its interaction with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue . The pathways involved include the selective uptake by cancer cells and the subsequent nuclear reactions.

Comparison with Similar Compounds

8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its boron content, which imparts specific reactivity and applications not found in its analogs.

Properties

CAS No.

89869-15-8

Molecular Formula

C7H13BO

Molecular Weight

123.99 g/mol

IUPAC Name

8-methyl-7-oxa-8-borabicyclo[4.2.0]octane

InChI

InChI=1S/C7H13BO/c1-8-6-4-2-3-5-7(6)9-8/h6-7H,2-5H2,1H3

InChI Key

AGSDAWOMJIYHCH-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCCC2O1)C

Origin of Product

United States

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